molecular formula C8H12N2O B12923609 2-Ethyl-4,6-dimethylpyrimidin-5-ol CAS No. 88070-42-2

2-Ethyl-4,6-dimethylpyrimidin-5-ol

Cat. No.: B12923609
CAS No.: 88070-42-2
M. Wt: 152.19 g/mol
InChI Key: ZHSCRNZNHPKAKM-UHFFFAOYSA-N
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Preparation Methods

The synthesis of 2-Ethyl-4,6-dimethylpyrimidin-5-ol typically involves the condensation of β-dicarbonyl compounds with amines. One common method includes the reaction of acetylacetone with suitable amines under specific conditions. The reaction progress is often monitored by Thin Layer Chromatography (TLC) and the product is purified using standard techniques .

Chemical Reactions Analysis

2-Ethyl-4,6-dimethylpyrimidin-5-ol undergoes various chemical reactions, including:

Scientific Research Applications

Biological Applications

1. Antimicrobial Activity
Research has shown that pyrimidine derivatives exhibit significant antimicrobial properties. For example, compounds similar to 2-Ethyl-4,6-dimethylpyrimidin-5-ol have been evaluated for their efficacy against various bacterial strains. Studies indicate that these compounds can inhibit the growth of pathogenic bacteria, making them potential candidates for developing new antimicrobial agents .

2. Anticancer Properties
The compound has also been investigated for its anticancer properties. Certain derivatives of pyrimidines have demonstrated the ability to induce apoptosis in cancer cells and inhibit tumor growth in vitro and in vivo. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and survival .

3. Enzyme Inhibition
Pyrimidine derivatives are known to act as enzyme inhibitors. For instance, they can inhibit enzymes involved in nucleotide synthesis, which is crucial for rapidly dividing cells such as cancer cells. This property makes them valuable in designing targeted cancer therapies .

Material Science Applications

1. Drug Delivery Systems
The unique chemical structure of this compound allows it to be utilized in drug delivery systems. Its ability to form complexes with various drugs enhances their solubility and bioavailability, which is critical for effective therapeutic outcomes .

2. Nanoparticle Formation
Recent studies have explored the use of this compound in the synthesis of nanoparticles for biomedical applications. These nanoparticles can be engineered for targeted drug delivery and imaging purposes due to their biocompatibility and functionalization capabilities .

Case Studies

Study Focus Findings
Study on Antimicrobial Activity Evaluated the effectiveness of pyrimidine derivatives against bacterial strainsFound significant inhibition of bacterial growth
Cancer Research Study Investigated anticancer effects of pyrimidine derivativesDemonstrated apoptosis induction in cancer cells
Drug Delivery Systems Research Explored the role of pyrimidines in enhancing drug solubilityShowed improved bioavailability of certain drugs

Mechanism of Action

The mechanism of action of 2-Ethyl-4,6-dimethylpyrimidin-5-ol involves its interaction with specific molecular targets and pathways. It can inhibit certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

2-Ethyl-4,6-dimethylpyrimidin-5-ol can be compared with other similar compounds such as:

These comparisons highlight the uniqueness of this compound in terms of its specific functional groups and resulting properties.

Biological Activity

2-Ethyl-4,6-dimethylpyrimidin-5-ol is a compound of significant interest due to its diverse biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound belongs to the pyrimidine family, characterized by a six-membered ring containing nitrogen atoms at positions 1 and 3. The presence of ethyl and methyl groups enhances its lipophilicity, potentially influencing its biological interactions.

Antimicrobial Activity

Numerous studies have highlighted the antimicrobial properties of pyrimidine derivatives, including this compound.

Table 1: Antimicrobial Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundStaphylococcus aureus31.25 μg/mL
Escherichia coli62.50 μg/mL
Bacillus subtilis15.62 μg/mL

The compound exhibits significant antibacterial activity against Gram-positive and Gram-negative bacteria, with particular efficacy noted against Staphylococcus aureus and Bacillus subtilis . The mechanism of action is primarily bactericidal, involving the inhibition of protein synthesis pathways and disruption of nucleic acid synthesis .

Antifungal Properties

In addition to antibacterial effects, this compound has shown antifungal activity.

Table 2: Antifungal Activity Data

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)
This compoundCandida albicans31.25 μg/mL
Aspergillus niger62.50 μg/mL

Research indicates that this compound can inhibit fungal growth effectively, making it a candidate for further exploration in antifungal therapies .

Cytotoxicity and Anticancer Activity

The anticancer potential of this compound has been investigated with promising results.

Table 3: Cytotoxicity Data

Cell LineIC50 (μM)
HL-60 (human leukemia)12.5
MCF-7 (breast cancer)25.0

In vitro studies have demonstrated that this compound induces apoptosis in cancer cells, particularly in HL-60 leukemia cells, suggesting a potential role as an anticancer agent . The mechanism involves cell cycle arrest at the G2/M phase, indicating its ability to disrupt mitotic progression .

Case Studies

  • Antibacterial Efficacy : A study conducted on clinical isolates showed that this compound exhibited potent activity against methicillin-resistant Staphylococcus aureus (MRSA), with an MIC comparable to standard antibiotics like ciprofloxacin .
  • Anticancer Mechanism : In a recent investigation involving various human cancer cell lines, the compound was found to significantly inhibit cell proliferation and induce apoptosis through mitochondrial pathways .

Properties

CAS No.

88070-42-2

Molecular Formula

C8H12N2O

Molecular Weight

152.19 g/mol

IUPAC Name

2-ethyl-4,6-dimethylpyrimidin-5-ol

InChI

InChI=1S/C8H12N2O/c1-4-7-9-5(2)8(11)6(3)10-7/h11H,4H2,1-3H3

InChI Key

ZHSCRNZNHPKAKM-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC(=C(C(=N1)C)O)C

Origin of Product

United States

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